molecular formula C16H27NO3 B1474975 Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate CAS No. 2202948-54-5

Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B1474975
CAS No.: 2202948-54-5
M. Wt: 281.39 g/mol
InChI Key: WERMEJHEZYFJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structural framework, which includes a bicyclo[2.2.2]octane core. This structure is often found in various natural products and synthetic analogues, making it a significant target in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organic bases and mild reaction conditions is often preferred to maintain the integrity of the bicyclic structure and to achieve the desired enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.2]octane derivatives, such as:

  • Bicyclo[2.2.2]octane-1-carboxylate
  • 2-Oxabicyclo[2.2.2]octane
  • Bicyclo[1.1.1]pentane

Uniqueness

Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopentylamino group and the ethyl ester functionality enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-(3-methylbutylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-4-20-14(19)16-8-6-15(7-9-16,11-13(16)18)17-10-5-12(2)3/h12,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERMEJHEZYFJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 3
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 4
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.